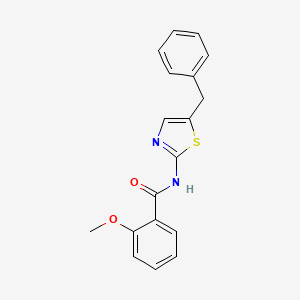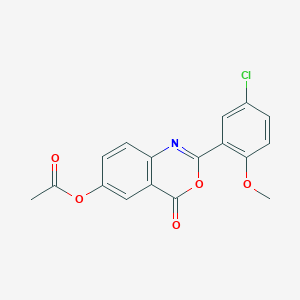![molecular formula C18H27NO5 B4960119 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate, commonly known as IPP, is a chemical compound that has been used in scientific research for various purposes. IPP is a white crystalline powder that is soluble in water and has a molecular weight of 325.4 g/mol. This compound has been studied for its potential in treating various medical conditions, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of IPP is not fully understood, but it is believed to act through multiple pathways. IPP has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. IPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cellular differentiation.
Biochemical and Physiological Effects
IPP has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. IPP has also been shown to increase the expression of genes involved in cellular defense against oxidative stress and to decrease the expression of genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPP in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential treatment for neurological disorders. Another advantage is its ability to inhibit the activity of HDACs, which makes it a potential treatment for cancer. One limitation of using IPP in lab experiments is its low solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on IPP, including:
1. Further studies on the mechanism of action of IPP, particularly its effects on the Nrf2-ARE pathway and HDAC inhibition.
2. Studies on the potential of IPP as a treatment for other medical conditions, such as cardiovascular disease and diabetes.
3. Development of new synthesis methods for IPP that are more efficient and cost-effective.
4. Studies on the pharmacokinetics and pharmacodynamics of IPP in vivo, including its absorption, distribution, metabolism, and excretion.
5. Development of new formulations of IPP that improve its solubility and bioavailability.
In conclusion, IPP is a chemical compound that has been studied for its potential in treating various medical conditions, including neurological disorders and cancer. IPP has neuroprotective and anticancer properties and acts through multiple pathways, including the Nrf2-ARE pathway and HDAC inhibition. While there are limitations to using IPP in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
IPP can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with propylene oxide to form 1-(2-isopropylphenoxy)propan-2-ol. This intermediate is then reacted with pyrrolidine to form 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine. Finally, the pyrrolidine compound is reacted with oxalic acid to form IPP oxalate.
Aplicaciones Científicas De Investigación
IPP has been used in scientific research for various purposes, including as a potential treatment for neurological disorders and cancer. Studies have shown that IPP has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. IPP has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
oxalic acid;1-[3-(2-propan-2-ylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-14(2)15-8-3-4-9-16(15)18-13-7-12-17-10-5-6-11-17;3-1(4)2(5)6/h3-4,8-9,14H,5-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHSOFIWDDKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Isopropylphenoxy)propyl]pyrrolidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)
![ethyl [(4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4960065.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)